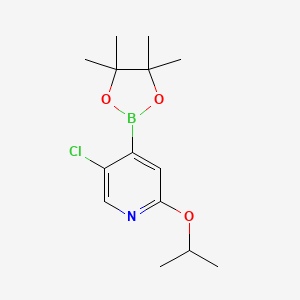
5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester
説明
科学的研究の応用
Analytical Challenges and Solutions
Pinacolboronate esters are essential in Suzuki coupling reactions, serving as intermediates in synthesizing complex molecules. However, their analysis presents unique challenges due to their tendency to hydrolyze to the corresponding boronic acid, complicating traditional analytical methods like GC and normal-phase HPLC. To address these issues, unconventional approaches involving non-aqueous and aprotic diluents and reversed-phase separation using highly basic mobile phases have been developed, showcasing the adaptability required in handling these reactive compounds (Zhong et al., 2012).
Synthesis and Material Science Applications
In material science, pinacolboronate esters like isopropenyl boronic acid pinacol ester (IPBpin) have been utilized as comonomers in radical polymerization with common vinyl monomers. This method elucidates the monomer character and synthesizes conventionally inaccessible copolymers by replacing the boron pendant, highlighting the potential of boronic esters in creating innovative materials (Makino, Nishikawa, & Ouchi, 2020).
Improvements in Synthesis Methods
Advancements in synthesis methods utilizing pinacolboronate esters have led to more efficient and selective production of boronic esters. For instance, mild heating of crude reaction mixtures of aryl Grignard reagents with isopropyl pinacol borate under noncryogenic conditions has shown to selectively yield boronic esters, improving the synthesis process's efficiency and selectivity (Hawkins, Wilkinson, & Whiting, 2008).
Metal- and Additive-Free Borylation
The development of metal- and additive-free methods for converting haloarenes directly to boronic acids and esters marks a significant advancement in synthetic organic chemistry, drug discovery, and catalysis. This photoinduced borylation method offers a more sustainable and efficient approach to synthesizing boronic acids and esters without the need for expensive and toxic metal catalysts or ligands, paving the way for greener synthetic routes (Mfuh et al., 2017).
作用機序
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The process involves two key steps: oxidative addition and transmetalation .
In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound is involved in various biochemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations lead to a broad range of functional groups .
Pharmacokinetics
It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often even commercially available . These features suggest that they may have favorable ADME properties.
Result of Action
The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . The increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .
Safety and Hazards
While specific safety and hazard information for 5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
将来の方向性
The future directions of research on 5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the application of pinacol boronic esters in new chemical reactions and synthesis methods could be explored.
特性
IUPAC Name |
5-chloro-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClNO3/c1-9(2)18-12-7-10(11(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXQCBUWDWASOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126729 | |
| Record name | Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester | |
CAS RN |
2121513-31-1 | |
| Record name | Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







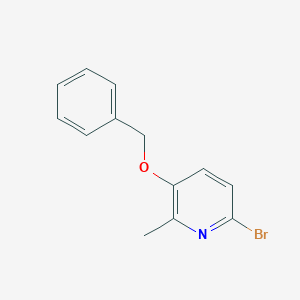

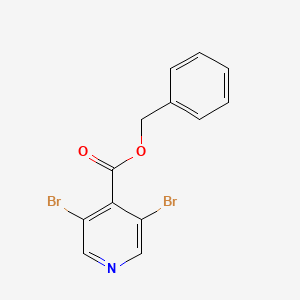

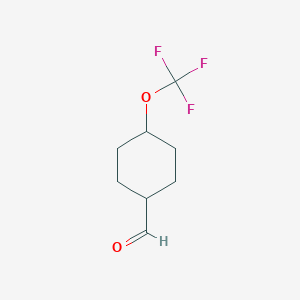


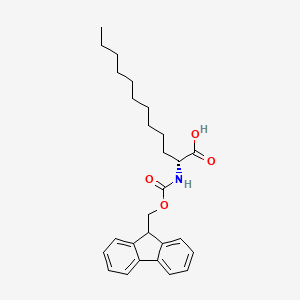
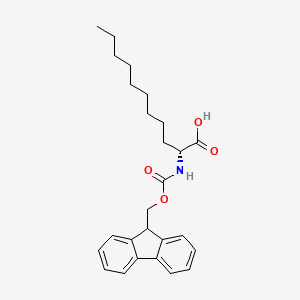
![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)